molecular formula C22H17N3O6S2 B2984344 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide CAS No. 886900-35-2

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide

Cat. No. B2984344
CAS RN: 886900-35-2
M. Wt: 483.51
InChI Key: QOYFXXYXIMVXMT-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide is a useful research compound. Its molecular formula is C22H17N3O6S2 and its molecular weight is 483.51. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Antiviral Potential

Research has explored the effectiveness of sulfonamides, similar in structure to N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(4-methoxyphenylsulfonamido)benzamide, in antimalarial and antiviral applications. A study by Fahim and Ismael (2021) investigated antimalarial sulfonamides, highlighting their potential against COVID-19 through computational calculations and molecular docking studies. This study underscores the potential of such compounds in treating infectious diseases (Fahim & Ismael, 2021).

Cardiac Electrophysiological Activity

The cardiac electrophysiological properties of N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally related to the compound , have been explored. A study by Morgan et al. (1990) discussed the synthesis and activity of these compounds, revealing their potential as selective class III agents for cardiac applications (Morgan et al., 1990).

Anticancer Activities

Sulfonamide derivatives, including those structurally similar to the compound of interest, have been synthesized and tested for anticancer activities. Kamal et al. (2011) focused on their inhibitory activity against various cancer cell lines, providing insights into their potential as cancer therapeutics (Kamal et al., 2011).

Antihypertensive and Diuretic Potential

The synthesis and characterization of sulfonamide derivatives for their potential as antihypertensive and diuretic agents have been investigated. A study by Rahman et al. (2014) evaluated a series of synthesized compounds, identifying their significant activity in these areas (Rahman et al., 2014).

Herbicidal Activities

Ren et al. (2000) described the synthesis of sulfonamide derivatives and assessed their herbicidal activities. This research contributes to understanding the agricultural applications of such compounds (Ren et al., 2000).

Antiproliferative and Anti-HIV Activity

Al-Soud et al. (2010) synthesized a series of sulfonamide derivatives, including benzothiazole-containing compounds, and evaluated their antiproliferative and anti-HIV activities. This research highlights the therapeutic potential of these compounds in oncology and HIV treatment (Al-Soud et al., 2010).

Inhibitory Activities in Biochemical Pathways

Patel et al. (2015) synthesized a novel series of benzamide derivatives, including those with benzothiazole moieties, and studied their inhibitory activities against various biochemical pathways. These studies reveal the potential of these compounds in targeting specific biochemical processes (Patel et al., 2015).

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3-[(4-methoxyphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O6S2/c1-29-15-5-7-16(8-6-15)33(27,28)25-14-4-2-3-13(9-14)21(26)24-22-23-17-10-18-19(31-12-30-18)11-20(17)32-22/h2-11,25H,12H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYFXXYXIMVXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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